Dephospho coenzyme a

概要

説明

デオキシコエンザイムAは、数多くの生化学反応に関与する必須の補酵素であるコエンザイムAの生合成における重要な中間体です。コエンザイムAは、アシル基キャリアおよびカルボニル活性化基として作用することで、炭水化物、脂肪、タンパク質の代謝に重要な役割を果たします。デオキシコエンザイムAは、パントテン酸(ビタミンB5)、L-システイン、およびプリンまたはピリミジンヌクレオチドから一連の酵素反応によって合成されます .

準備方法

合成経路と反応条件: デオキシコエンザイムAは、複数段階の酵素経路によって合成されます。重要なステップには、パントテン酸をリン酸化して4’-ホスホパントテン酸を生成し、続いてL-システインと縮合させて4’-ホスホパントテンオイルシステインを生成することが含まれます。この中間体は、続いて脱炭酸されて4’-ホスホパントテインを生成し、その後アデニル化されてデオキシコエンザイムAを生成します .

工業的生産方法: デオキシコエンザイムAの工業的生産には、その生合成に必要な酵素を過剰発現するように遺伝子操作された組換え微生物の使用が含まれます。これらの微生物は、制御された条件下でバイオリアクターで培養され、デオキシコエンザイムAの収率が最適化されます。その後、生成物はクロマトグラフィー技術を使用して精製されます .

化学反応の分析

Primary Phosphorylation Reaction

Dephospho-CoA kinase (DPCK) catalyzes the ATP-dependent phosphorylation of dephospho-CoA, forming CoA and ADP:

-

This reaction represents the final step in CoA biosynthesis and is conserved in bacteria, eukaryotes, and archaea .

-

Kinetic Parameters :

Substrate Specificity and Alternate Phosphate Donors

DPCKs exhibit variability in nucleotide triphosphate utilization:

-

ATP vs. GTP :

-

Metal Ion Dependence :

Enzymatic Reversibility and Side Reactions

Dephospho-CoA participates in reversible reactions with other enzymes:

-

Phosphopantetheine Adenylyltransferase (PPAT) :

-

Phosphatase-Mediated Dephosphorylation :

Inhibition Studies and Drug Targeting

DPCK is a validated drug target in pathogens like Plasmodium falciparum:

-

Inhibitors :

-

Structural analysis reveals that A-15 binds PfDPCK’s hydrophobic pocket (Ile230), avoiding clashes with human homologs .

Comparative Kinetics Across Species

| Organism | Enzyme | (dephospho-CoA, μM) | (ATP, μM) | Preferred Donor |

|---|---|---|---|---|

| T. kodakarensis | TK1697 | 114 | 19.6 | GTP |

| E. histolytica | EhDPCK1 | 114 | 19.6 | ATP/GTP |

| E. histolytica | EhDPCK2 | 57.9 | 15.0 | ATP/GTP |

| Homo sapiens | COASY-DPCK | 128 | 80 | ATP |

Biotechnological Relevance

-

Chemo-Enzymatic Synthesis : Pantethine is reduced to pantetheine using glutathione reductase, followed by PPAT and DPCK-mediated CoA synthesis .

-

Thermostability : Archaeal DPCKs (e.g., T. kodakarensis) retain activity at high temperatures, enabling industrial applications .

This synthesis of experimental data underscores dephospho-CoA’s central role in metabolism and its potential as a therapeutic and analytical target. The diversity in enzymatic mechanisms across species highlights evolutionary adaptations in CoA biosynthesis.

科学的研究の応用

Role in Coenzyme A Biosynthesis

Dephospho-CoA is a pivotal substrate in the ATP-dependent phosphorylation process catalyzed by dephospho-CoA kinase (DPCK), which is the final step in coenzyme A biosynthesis. This pathway is essential for all living organisms, as coenzyme A is involved in numerous metabolic processes including fatty acid metabolism, amino acid metabolism, and the citric acid cycle.

Enzymatic Activity and Characterization

Research has shown that DPCK is present across various domains of life, including bacteria, archaea, and eukaryotes. For instance, studies have characterized DPCK from Thermococcus kodakarensis, confirming its role in coenzyme A biosynthesis and demonstrating its GTP-dependent activity . Furthermore, the enzyme's activity has been linked to growth and proliferation in organisms like Entamoeba histolytica, where suppression of DPCK activity resulted in reduced intracellular coenzyme A concentrations and growth retardation .

Drug Discovery Target

Dephospho-CoA and its associated kinase have emerged as potential targets for drug discovery, particularly in combating diseases like malaria. The last enzyme in the coenzyme A biosynthesis pathway, DPCK from Plasmodium falciparum, has been investigated as a target for antimalarial drugs due to its essential role in the parasite's life cycle.

High-Throughput Screening

A high-throughput screening approach identified several inhibitors of PfDPCK that also inhibited parasite growth in both drug-sensitive and drug-resistant strains. Notably, compounds such as A-15 and A-127 were found to competitively inhibit DPCK with specific binding affinities . This highlights the potential for developing novel antimalarial agents targeting dephospho-CoA metabolism.

Metabolic Studies

The metabolic implications of dephospho-CoA extend beyond coenzyme A synthesis. It serves as a critical component in various metabolic pathways that are vital for cellular function.

Metabolomic Analysis

Recent studies employing metabolomic approaches have elucidated the physiological roles of dephospho-CoA in different organisms. For example, research on E. histolytica revealed that DPCK is integral to maintaining adequate levels of coenzyme A necessary for cell proliferation . Such insights underscore the importance of dephospho-CoA in understanding metabolic regulation and cellular health.

Biotechnological Applications

Dephospho-CoA also finds applications in biotechnology, particularly in enzymatic synthesis processes. Chemo-enzymatic methods utilizing dephospho-CoA have been explored for synthesizing coenzyme A from simple precursors like β-alanine .

Enzyme Engineering

The engineering of enzymes involved in dephospho-CoA metabolism presents opportunities for enhancing production yields of coenzyme A through biotechnological means. This includes optimizing conditions for enzyme activity and stability to improve overall efficiency.

作用機序

デオキシコエンザイムAは、デオキシコエンザイムAキナーゼの基質として作用し、コエンザイムAを生成するためにそのリン酸化を触媒することで、その効果を発揮します。コエンザイムAは、クエン酸サイクル、脂肪酸酸化、アミノ酸代謝など、さまざまな代謝経路に関与します。デオキシコエンザイムAの分子標的は、これらの経路に関与する酵素(アセチルCoAシンテターゼや脂肪酸シンテターゼなど)が含まれます .

類似の化合物:

ホスホパントテイン: コエンザイムAの生合成における中間体。

コエンザイムA: 生合成経路の最終生成物。

アセチルCoA: クエン酸サイクルに関与するコエンザイムAの誘導体

独自性: デオキシコエンザイムAは、コエンザイムAの前駆体としての役割においてユニークであり、生合成経路における重要な構成要素となっています。デオキシコエンザイムAキナーゼおよびコエンザイムA生合成に関与する他の酵素との特異的な相互作用は、デオキシコエンザイムAを他の関連化合物と区別しています .

類似化合物との比較

Phosphopantetheine: An intermediate in the biosynthesis of Coenzyme A.

Coenzyme A: The final product of the biosynthesis pathway.

Acetyl-CoA: A derivative of Coenzyme A involved in the citric acid cycle

Uniqueness: Dephospho Coenzyme A is unique in its role as a precursor to Coenzyme A, making it a critical component in the biosynthesis pathway. Its specific interactions with this compound kinase and other enzymes involved in Coenzyme A biosynthesis distinguish it from other related compounds .

生物活性

Dephospho-coenzyme A (dephospho-CoA) is a crucial intermediate in the biosynthesis of coenzyme A (CoA), which is essential for various metabolic processes in all living organisms. This article explores the biological activity of dephospho-CoA, focusing on its enzymatic functions, physiological roles, and potential applications in drug development.

Enzymatic Function and Mechanism

Dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK), which catalyzes the final step in CoA biosynthesis. This reaction involves the transfer of a phosphate group from ATP to the 3'-hydroxyl group of dephospho-CoA, resulting in the formation of CoA. The enzyme's activity is critical as it regulates the availability of CoA, which serves as a cofactor for numerous enzymatic reactions involved in metabolism.

Key Reaction:

Physiological Roles

Coenzyme A plays a pivotal role in various metabolic pathways, including:

- Fatty Acid Metabolism : CoA is essential for the activation of fatty acids prior to their degradation or synthesis.

- Krebs Cycle : It participates in the citric acid cycle by facilitating the entry of acetyl groups.

- Amino Acid Metabolism : CoA derivatives are involved in amino acid catabolism and biosynthesis.

Case Studies

- Entamoeba histolytica : Research has shown that DPCK is vital for the proliferation of this protozoan parasite. Gene silencing experiments demonstrated that depletion of DPCK led to reduced intracellular CoA levels and impaired growth, indicating its essential role in maintaining metabolic functions and energy production in this organism .

- Plasmodium falciparum : In malaria research, DPCK has emerged as a promising drug target. High-throughput screening identified several inhibitors that selectively target PfDPCK without affecting its human counterpart, suggesting potential for developing antimalarial therapies . Notably, compounds A-15 and A-127 exhibited competitive and noncompetitive inhibition mechanisms, respectively, highlighting their potential as lead compounds for drug development .

Comparative Analysis of DPCK Across Species

The following table summarizes key characteristics of DPCK from different organisms:

| Organism | Number of Isotypes | Km (dephospho-CoA) | Km (ATP) | Notes |

|---|---|---|---|---|

| Entamoeba histolytica | 2 | 58–114 μM | 15–20 μM | Essential for growth; potential drug target |

| Plasmodium falciparum | 1 | Not specified | Not specified | Target for antimalarial drug discovery |

| Thermococcus kodakarensis | 2 | Not specified | Not specified | Identified novel DPCK homologs |

Molecular Structure and Drug Target Potential

The crystal structure of DPCK has been elucidated, revealing insights into its active site and substrate binding . The structural data provide a foundation for rational drug design aimed at inhibiting DPCK activity in pathogenic organisms while minimizing effects on human enzymes.

特性

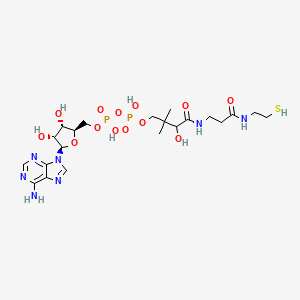

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSHFARGAKYJN-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O13P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3633-59-8 | |

| Record name | Dephospho-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephosphocoenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dephospho-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。